molecular formula C23H28N2O5S2 B2680262 ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923478-78-8

ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2680262
CAS No.: 923478-78-8
M. Wt: 476.61
InChI Key: FBZCUKODNBLUIX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex organic compound featuring a tetrahydrobenzo[b]thiophene core. Key structural elements include:

  • 6-methyl substitution on the tetrahydrobenzo[b]thiophene ring, which enhances steric stability.
  • A 4-(N-cyclopropyl-N-methylsulfamoyl)benzamido group at the 2-position, contributing to unique electronic and steric properties.
  • An ethyl ester at the 3-position, influencing solubility and metabolic stability.

This compound is hypothesized to exhibit enhanced biological activity due to the synergistic effects of its substituents, particularly the sulfamoyl group and cyclopropane ring, which may optimize target binding and pharmacokinetics .

Properties

IUPAC Name

ethyl 2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-4-30-23(27)20-18-12-5-14(2)13-19(18)31-22(20)24-21(26)15-6-10-17(11-7-15)32(28,29)25(3)16-8-9-16/h6-7,10-11,14,16H,4-5,8-9,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZCUKODNBLUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 923478-78-8) is a compound of interest due to its potential biological activities, particularly in the fields of analgesic and antitumor research. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C23H28N2O5S2
  • Molecular Weight : 476.6 g/mol
  • Structure : The compound features a complex structure that includes a benzo[b]thiophene core, which is significant for its biological activity.

Analgesic Activity

A study conducted using the "hot plate" method on outbred white mice demonstrated that derivatives of the benzo[b]thiophene scaffold exhibit notable analgesic effects. Specifically, compounds similar to this compound showed analgesic activities that exceeded those of traditional analgesics like metamizole .

Antitumor Activity

Research has indicated that compounds with a similar structural framework possess significant cytotoxic properties against various cancer cell lines. In particular:

  • Cell Line Studies : The compound demonstrated an IC50 range from 23.2 to 49.9 µM against MCF-7 breast cancer cells, indicating effective antiproliferative activity.
  • Mechanism of Action : The compound induced apoptosis and necrosis in cancer cells, as evidenced by flow cytometry analysis showing increased early and late apoptotic cell populations compared to untreated controls .

Case Study: MCF-7 Cells

A detailed investigation into the effects of the compound on MCF-7 cells revealed several key findings:

  • Apoptosis Induction : The treatment resulted in a significant reduction in cell viability (26.86%) with a marked increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells.
  • Cell Cycle Analysis : Flow cytometry indicated G2/M-phase and S-phase cell cycle arrest, suggesting that the compound interferes with cellular division processes .
  • Autophagy Assessment : The compound did not significantly induce autophagic cell death but rather inhibited it, reinforcing its role as an antiproliferative agent through apoptosis and necrosis .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Mechanism of Action
AnalgesicEthyl derivativeN/APain relief via central nervous system modulation
AntitumorEthyl 2-(4-(N-cyclopropyl...23.2 - 49.9Induction of apoptosis and necrosis

Scientific Research Applications

Structural Components

The structure includes:

  • A thieno[2,3-c]pyridine core , which is known for its biological activity.
  • A sulfonamide moiety , commonly associated with antibacterial and diuretic properties.
  • An ethyl ester functional group , which enhances solubility and bioavailability.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent in various medical applications:

  • Antibacterial Activity : The sulfonamide group suggests potential effectiveness against bacterial infections. Research indicates that similar compounds can inhibit bacterial growth by targeting folic acid synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by modulating kinase pathways involved in cell signaling.

Neurological Research

Research has indicated that ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may interact with neurotransmitter systems:

  • Neurotransmitter Modulation : Compounds with similar structures have shown promise in modulating neurotransmitter levels, particularly in conditions like depression and anxiety.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of compounds similar to this compound against various strains of bacteria. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting the potential use of this compound as an antibacterial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized derivatives of this compound and tested their effects on cancer cell lines. The findings indicated that certain derivatives exhibited cytotoxic effects on tumor cells while sparing normal cells, highlighting their potential for targeted cancer therapy.

Comparison with Similar Compounds

Sulfamoyl Group Modifications

The N-cyclopropyl-N-methylsulfamoyl group is a critical differentiator:

Compound Name Sulfamoyl Substituents Impact
Target Compound N-cyclopropyl-N-methyl Enhanced metabolic stability due to cyclopropane’s resistance to oxidative degradation
2-(4-methylsulfonyl)benzamido-N-methylthiophene-3-carboxamide Methylsulfonyl Lower selectivity; moderate antibacterial activity
N-Methyl-2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxamide Ethylsulfonyl High COX-2 selectivity but shorter half-life

Key Insight : The cyclopropane ring in the target compound mitigates metabolic degradation, improving in vivo efficacy compared to simpler alkylsulfonyl analogs .

Ester Group Variations

Compound Name Ester Group Impact
Target Compound Ethyl ester Balances solubility and membrane permeability
Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl ester Higher crystallinity but reduced oral bioavailability

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing tetrahydrobenzo[b]thiophene derivatives like this compound?

  • Methodological Answer : The synthesis typically involves coupling reactions using acid chlorides or anhydrides. For example, benzamido derivatives can be prepared by reacting thiophene precursors with activated acylating agents (e.g., benzoylisothiocyanate) in solvents like 1,4-dioxane or CH₂Cl₂ under ambient conditions . Purification often employs reverse-phase HPLC or recrystallization (e.g., methanol), with characterization via ¹H/¹³C NMR, IR, and LC-MS to confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To assign proton environments and carbon frameworks, particularly distinguishing between tetrahydrobenzo[b]thiophene core substituents and cyclopropyl/methylsulfamoyl groups .
  • IR Spectroscopy : For identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches near 3300 cm⁻¹) .
  • LC-MS/HRMS : To confirm molecular weight and detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields for similar derivatives?

  • Methodological Answer : Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity of anhydrides or isothiocyanates .
  • Catalysis : Lewis acids (e.g., AlCl₃) may accelerate acylation, while base additives (e.g., K₂CO₃) improve nucleophilicity of amine intermediates .
  • Temperature Control : Room-temperature reactions minimize side products, while reflux may be needed for sluggish steps .
  • Yield Tracking : Use TLC or in-situ NMR to monitor progress and adjust stoichiometry .

Q. How can researchers resolve spectral contradictions in complex thiophene derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydrobenzo[b]thiophene protons) .
  • Isotopic Labeling : Use deuterated analogs to confirm assignments of exchangeable protons (e.g., NH groups) .
  • Computational Prediction : Compare experimental ¹³C shifts with DFT-calculated values to validate assignments .

Q. What computational approaches predict the reactivity of the sulfamoyl and cyclopropyl groups?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing sulfamoyl group may reduce aromaticity in the benzamido moiety .
  • Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis stability of the ester group .
  • Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) to guide SAR .

Q. How can electrochemical behavior inform the design of thiophene-based compounds?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-transfer properties. For instance, methyl substituents on the tetrahydrobenzo ring may stabilize radical intermediates .
  • Controlled-Potential Electrolysis : Identify degradation pathways (e.g., ester hydrolysis) under oxidative/reductive conditions .

Q. What strategies are effective in synthesizing novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the cyclopropyl group with fluorinated analogs (e.g., difluoromethyl) to improve metabolic stability .
  • Side-Chain Modifications : Introduce polar groups (e.g., carboxylates) to enhance solubility while retaining antibacterial activity .
  • Combinatorial Libraries : Use parallel synthesis to screen substituents on the benzamido moiety .

Q. How do structural variations impact antibacterial mechanisms of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test derivatives against bacterial dihydrofolate reductase (DHFR) or β-lactamases to identify targets .
  • Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide) to correlate lipophilicity (logP) with Gram-negative activity .
  • Resistance Profiling : Compare MIC values against wild-type and efflux-pump-deficient strains to assess susceptibility .

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